HMR 1556 Exhibits ~170-Fold Greater IKs Potency Versus Chromanol 293B in Canine Ventricular Myocytes
In canine left ventricular myocytes, HMR 1556 demonstrated an IC50 of 10.5 nM for IKs inhibition, compared with chromanol 293B's IC50 of 1.8 μM under identical experimental conditions [1]. This represents an approximately 170-fold enhancement in potency. Both compounds were evaluated in the same study using whole-cell patch-clamp techniques, providing a direct head-to-head comparison that eliminates inter-laboratory or methodological variability as confounding factors.
| Evidence Dimension | IKs current inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.5 nM |
| Comparator Or Baseline | Chromanol 293B: IC50 = 1.8 μM (1800 nM) |
| Quantified Difference | ~171-fold more potent |
| Conditions | Canine left ventricular myocytes, whole-cell patch-clamp, concentration range 0.5-500 nM (HMR 1556) |
Why This Matters
The ~170-fold potency advantage enables robust IKs blockade at nanomolar concentrations where chromanol 293B is ineffective, reducing compound consumption and minimizing solvent-related artifacts in sensitive electrophysiological assays.
- [1] Thomas GP, Gerlach U, Antzelevitch C. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current. J Cardiovasc Pharmacol. 2003 Jan;41(1):140-7. doi: 10.1097/00005344-200301000-00018. PMID: 12500032. View Source
